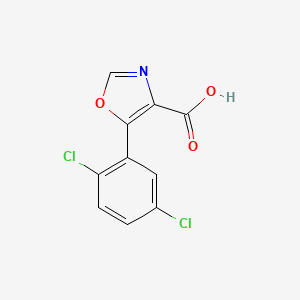

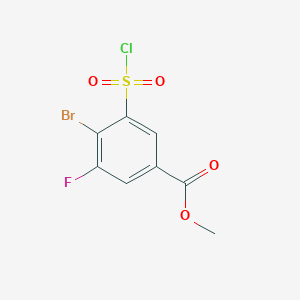

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Übersicht

Beschreibung

“Methyl 4-bromo-3-(chlorosulfonyl)benzoate” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 313.56 .

Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-(chlorosulfonyl)benzoate” involves two stages . In the first stage, 4-bromo-3-(chlorosulfonyl)benzoic acid is reacted with dichloro sulfoxide at 80℃ for 3 hours . In the second stage, methanol is added and the mixture is stirred at 110℃ for 2 hours . The product is then washed with PE and filtered to yield “Methyl 4-bromo-3-(chlorosulfonyl)benzoate” as a white solid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-bromo-3-(chlorosulfonyl)benzoate” have been described in the Synthesis Analysis section above .

Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-(chlorosulfonyl)benzoate” is a solid at room temperature . It has a boiling point of 408.7±35.0 C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is an important compound in organic synthesis, serving as a precursor for various chemical reactions. A practical application can be seen in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis demonstrates the importance of such compounds in creating efficient routes for the production of pharmacologically active substances. Despite challenges such as the use of toxic, volatile, and potentially explosive reagents like methyl nitrite, advancements in diazotizing systems have made the synthesis more practical and safer on a pilot scale (Qiu et al., 2009).

Environmental Impact and Degradation

The environmental fate and behavior of related compounds, particularly those with halogenated elements such as bromine and chlorine, have been extensively studied. For instance, parabens, which share functional group similarities with methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate, exhibit notable persistence in aquatic environments. They undergo degradation but still persist at low concentrations, demonstrating the resilience of halogenated organic compounds in nature. The presence of phenolic hydroxyl groups in parabens facilitates reactions leading to halogenated by-products, which may have enhanced stability and persistence, posing potential environmental risks (Haman et al., 2015).

Advances in Electrochemical Technology

Electrochemical technology involving haloaluminate room-temperature ionic liquids, such as those based on aluminium chloride and bromide, has seen significant progress. These technologies are important for applications in electroplating and energy storage. The ability to handle haloaluminate ionic liquids more easily than in the past opens new avenues for research and development in electrochemical applications. This advancement underscores the potential of using halogenated compounds in innovative technologies that could benefit a variety of industries (Tsuda et al., 2017).

Health and Safety Assessments

The health aspects of related halogenated compounds, such as methyl paraben, have been thoroughly evaluated, demonstrating the importance of understanding the toxicological profile of chemicals used in consumer products. Methyl paraben, utilized as an antimicrobial preservative, has been found to be non-toxic at typical exposure levels, highlighting the necessity of comprehensive health assessments for chemical substances. Such evaluations ensure that compounds are used safely and effectively, minimizing potential health risks to consumers (Soni et al., 2002).

Safety And Hazards

“Methyl 4-bromo-3-(chlorosulfonyl)benzoate” is classified as dangerous . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-5(11)7(9)6(3-4)16(10,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAAFJAHZIQKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | |

CAS RN |

1249508-42-6 | |

| Record name | methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)